2-Acetoxy-3-phenylpropanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetoxy-3-phenylpropanoic acid typically involves the esterification of 3-hydroxy-2-phenylpropanoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the acetylation process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-3-phenylpropanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-2-phenylpropanoic acid and acetic acid.
Oxidation: The phenyl group can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.
Major Products Formed:
Hydrolysis: 3-Hydroxy-2-phenylpropanoic acid and acetic acid.
Oxidation: Benzoic acid derivatives.
Reduction: 3-Phenylpropanol.
Scientific Research Applications
2-Acetoxy-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-acetoxy-3-phenylpropanoic acid involves its hydrolysis to release 3-hydroxy-2-phenylpropanoic acid and acetic acid. The hydrolyzed product can then participate in various biochemical pathways, depending on the specific application. For instance, in drug development, the hydrolyzed product may interact with specific enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
3-Hydroxy-2-phenylpropanoic acid: The hydrolyzed form of 2-acetoxy-3-phenylpropanoic acid.
3-Phenylpropanoic acid: A structurally related compound lacking the acetoxy group.
2-Phenylpropanoic acid: Another related compound with a different substitution pattern on the propanoic acid backbone.
Uniqueness: this compound is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This functional group allows for specific reactions such as ester hydrolysis and acetylation, making the compound valuable in synthetic chemistry and drug design.
Properties
IUPAC Name |
2-acetyloxy-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUWDAHVYCOUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455416 | |
Record name | 2-(Acetyloxy)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69056-25-3 | |
Record name | 2-(Acetyloxy)-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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